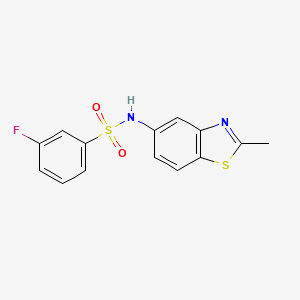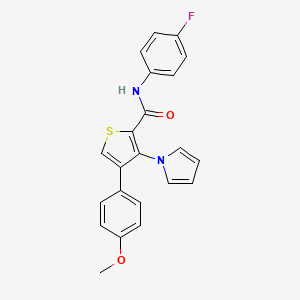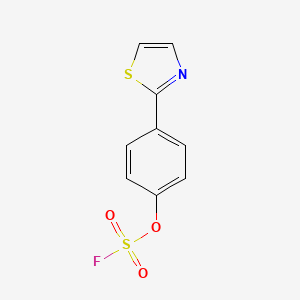![molecular formula C21H18BrN3 B2895046 N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-91-7](/img/structure/B2895046.png)
N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have shown clinical and biological applications due to their ability to bind with high affinity to multiple receptors . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of various scaffolds of indole for screening different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the chemical shifts of various protons and carbons in the molecule .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using techniques such as FT-IR and ESI-MS . These techniques can provide information about the functional groups present in the molecule and its molecular weight .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which include CHEMBL2070848, have been studied for their antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Activity
The indole core of CHEMBL2070848 is associated with anti-inflammatory properties. Indole derivatives have been reported to possess significant anti-inflammatory activities, which can be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Activity
CHEMBL2070848’s indole structure has been linked to anticancer activity. Indole compounds have demonstrated inhibitory effects on various cancer cell lines, making them potential candidates for cancer therapy. Some indole derivatives have shown promising results in molecular docking studies as anti-HIV-1 agents and have exhibited anticancer activities in vitro .
Antioxidant Properties
Indole derivatives are known for their antioxidant activities. The presence of the indole nucleus in CHEMBL2070848 suggests that it may also possess antioxidant properties, which can help in combating oxidative stress-related diseases .
Antimicrobial Efficacy
The compound CHEMBL2070848, due to its indole moiety, may exhibit antimicrobial activity. Indole derivatives have been explored for their potential to act against a broad spectrum of microbial pathogens .
Antitubercular Potential
Indole-based compounds have been investigated for their antitubercular activity. Given the structural similarity, CHEMBL2070848 could be a candidate for the development of new antitubercular drugs .
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects. The indole nucleus present in CHEMBL2070848 might contribute to glucose regulation and insulin secretion, providing a new avenue for diabetes treatment .
Antimalarial Properties
Indole compounds have shown activity against malaria. The biological activity of CHEMBL2070848’s indole structure could be harnessed to develop new antimalarial therapies .
Mécanisme D'action
Target of Action
The primary target of CHEMBL2070848, also known as N-((4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine, is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which is essential for the maintenance of healthy bones and teeth.
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADSKWXOJBRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

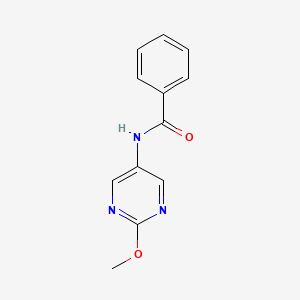
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)
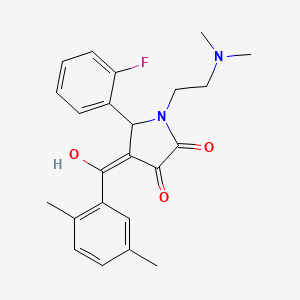
![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)
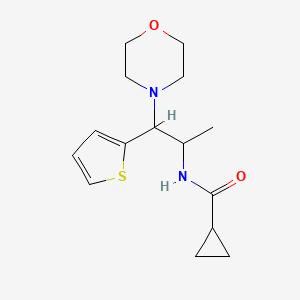
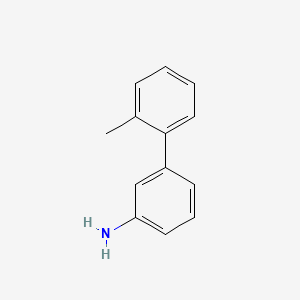

![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)
![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)
